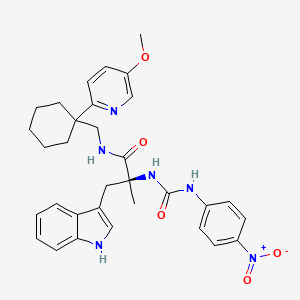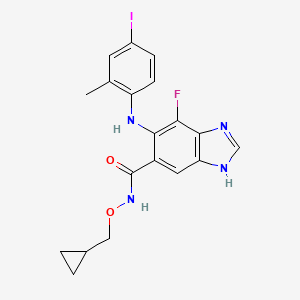
2-(2-(2-羟乙氧基)乙氧基)乙基 4-甲基苯磺酸酯
概述
描述
甲苯磺酰基-聚乙二醇3,也称为甲苯磺酰基聚乙二醇 3,是一种基于聚乙二醇的连接体,用于合成蛋白质降解靶向嵌合体 (PROTAC) 和其他生物偶联物。它具有被甲苯磺酰基包围的聚乙二醇间隔基,这增强了其溶解性和生物利用度。由于其双功能性,该化合物在药物研究和开发中特别有价值,它有助于将活性药物成分连接到载体或靶向部分 .
科学研究应用
甲苯磺酰基-聚乙二醇3 在科学研究中具有广泛的应用,包括:
化学: 用作合成 PROTAC 的连接体,PROTAC 是设计用于降解细胞内特定蛋白质的分子。
生物学: 用于生物分子的偶联,例如肽和寡核苷酸,以增强其溶解性和稳定性。
医学: 用于药物递送系统,以提高活性药物成分的生物利用度和治疗效果。
安全和危害
作用机制
甲苯磺酰基-聚乙二醇3 在 PROTAC 中充当连接体,PROTAC 利用细胞内的泛素-蛋白酶体系统选择性降解靶蛋白。该机制包括:
结合: PROTAC 分子的一端与靶蛋白结合,而另一端与 E3 泛素连接酶结合。
泛素化: E3 泛素连接酶用泛素分子标记靶蛋白。
生化分析
Biochemical Properties
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. The compound interacts with enzymes, proteins, and other biomolecules through its hydroxyl and tosyl groups. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the tosyl group facilitates nucleophilic substitution reactions . This compound is often used in the synthesis of more complex molecules, where it acts as a linker or spacer, enhancing the solubility and reactivity of the resulting products .
Cellular Effects
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific proteins and enzymes within the cell . The compound’s hydrophilic nature allows it to be readily taken up by cells, where it can participate in biochemical reactions that modify cellular functions . These interactions can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate exerts its effects through binding interactions with biomolecules. The tosyl group acts as a leaving group in nucleophilic substitution reactions, enabling the compound to form covalent bonds with target molecules . This can result in the inhibition or activation of enzymes, as well as changes in gene expression . The compound’s ability to modify proteins and other biomolecules at the molecular level is crucial for its role in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can change over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins or other biomolecules . Degradation of the compound over time can also impact its effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s hydrophilic PEG spacer allows it to be readily metabolized, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature enables it to be efficiently taken up by cells, where it can accumulate in specific compartments . This localization is crucial for its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it exerts its effects on cellular function .
准备方法
合成路线和反应条件: 甲苯磺酰基-聚乙二醇3 的合成通常涉及在碱(如吡啶或三乙胺)存在下,聚乙二醇与对甲苯磺酰氯的反应。该反应在无水条件下进行,以防止甲苯磺酰氯水解。一般反应方案如下:[ \text{HO-PEG-OH} + 2 \text{TsCl} \rightarrow \text{Ts-PEG-Ts} + 2 \text{HCl} ]
工业生产方法: 在工业环境中,甲苯磺酰基-聚乙二醇3 的生产涉及大规模间歇反应,严格控制反应条件以确保高纯度和高收率。该过程包括:
- 将聚乙二醇溶解在无水二氯甲烷中。
- 加入对甲苯磺酰氯和碱。
- 在室温或略微升高的温度下搅拌反应混合物。
- 通过重结晶或柱色谱法纯化产物 .
化学反应分析
反应类型: 由于存在甲苯磺酰基,甲苯磺酰基-聚乙二醇3 主要发生亲核取代反应,甲苯磺酰基是优良的离去基团。常见的反应包括:
取代反应: 甲苯磺酰基-聚乙二醇3 与胺、硫醇和醇等亲核试剂反应,形成相应的衍生物。
还原反应: 甲苯磺酰基-聚乙二醇3 可以被还原形成羟基封端的聚乙二醇衍生物。
常用试剂和条件:
亲核试剂: 胺、硫醇、醇。
溶剂: 二氯甲烷、二甲基亚砜、乙醇。
条件: 室温至略微升高的温度,无水条件。
主要产品:
胺衍生物: 由与胺反应形成。
硫醇衍生物: 由与硫醇反应形成。
醇衍生物: 由与醇反应形成
相似化合物的比较
甲苯磺酰基-聚乙二醇3 由于其双功能性和甲苯磺酰基的存在而具有独特性,这使其具有高度反应性和通用性。类似的化合物包括:
甲苯磺酰基-聚乙二醇2: 一种较短的聚乙二醇连接体,具有类似的特性,但溶解度和灵活性降低。
甲苯磺酰基-聚乙二醇4: 一种更长的聚乙二醇连接体,提供更高的溶解度和灵活性,但在某些应用中可能效率较低。
甲苯磺酰基-聚乙二醇3-CH2COOH: 具有羧基的衍生物,为与生物分子的偶联提供额外的功能 .
甲苯磺酰基-聚乙二醇3 由于其溶解度、反应性和通用性的最佳平衡而脱颖而出,使其成为各种科学和工业应用中的宝贵工具。
属性
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUCRUOTLCQWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448199 | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77544-68-4 | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)


![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)



![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)
